molecular formula C9H9NO4 B1585340 2'-Hydroxy-5'-methyl-3'-nitroacetophenone CAS No. 66108-30-3

2'-Hydroxy-5'-methyl-3'-nitroacetophenone

Cat. No.: B1585340
CAS No.: 66108-30-3
M. Wt: 195.17 g/mol
InChI Key: XSHQMMIEZHWNAK-UHFFFAOYSA-N
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Description

2’-Hydroxy-5’-methyl-3’-nitroacetophenone is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to an acetophenone backbone. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methyl-3’-nitroacetophenone can be synthesized by the nitration of 2-hydroxy-5-methylacetophenone. The reaction typically involves the use of nitric acid in the presence of acetic acid as a solvent. The reaction conditions include maintaining a controlled temperature to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-5’-methyl-3’-nitroacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2’-Hydroxy-5’-methyl-3’-aminoacetophenone.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’-Hydroxy-5’-methyl-3’-nitroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-methyl-3’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4’-Hydroxy-3’,5’-dimethylacetophenone
  • 2-Hydroxy-5-methylbenzaldehyde
  • 2’,4’-Dihydroxy-3’-propylacetophenone
  • 1’-Hydroxy-2’-acetonaphthone
  • 5’-Chloro-2’-hydroxy-3’-nitroacetophenone
  • 5’-Bromo-2’-hydroxy-3’-nitroacetophenone
  • 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone

Uniqueness: 2’-Hydroxy-5’-methyl-3’-nitroacetophenone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(6(2)11)9(12)8(4-5)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHQMMIEZHWNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352944
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66108-30-3
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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